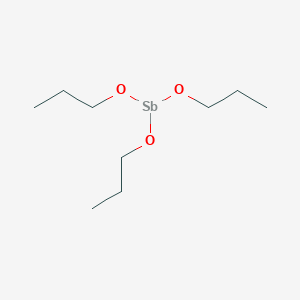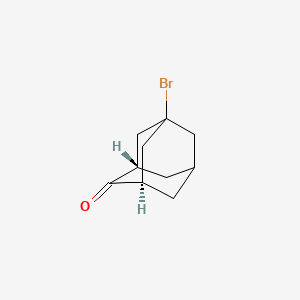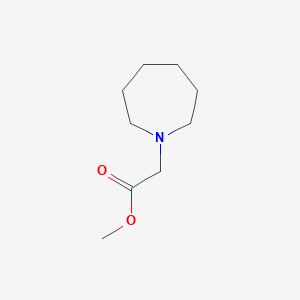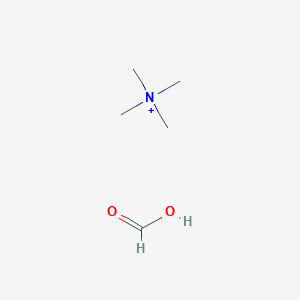
Adenosine-13C10,15N5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine-13C10,15N5 is a stable isotope-labeled compound of adenosine, where carbon-13 and nitrogen-15 isotopes are incorporated into the molecular structure. This compound is primarily used in scientific research to study metabolic pathways and biochemical processes due to its isotopic labeling, which allows for precise tracking and analysis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine-13C10,15N5 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the adenosine molecule. The process typically starts with the synthesis of labeled ribose and adenine, which are then combined to form the labeled adenosine. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of isotopes at the desired positions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using isotopically labeled precursors. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography to isolate the desired product. The final product is typically stored in a solution form to maintain stability .
化学反応の分析
Types of Reactions: Adenosine-13C10,15N5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form inosine or other oxidized derivatives.
Reduction: Reduction reactions can convert adenosine derivatives back to their original form.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield inosine-13C10,15N5 .
科学的研究の応用
Adenosine-13C10,15N5 has a wide range of applications in scientific research:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding biochemical processes.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and biotechnological products
作用機序
The mechanism of action of Adenosine-13C10,15N5 involves its incorporation into nucleic acids and other biomolecules. The isotopic labeling allows researchers to track the compound through various biochemical pathways. The molecular targets include enzymes involved in nucleotide metabolism and signaling pathways that regulate cellular functions .
類似化合物との比較
Adenosine-15N5: Labeled with nitrogen-15 isotopes.
Adenosine-13C10: Labeled with carbon-13 isotopes.
Inosine-13C10,15N5: An oxidized derivative of Adenosine-13C10,15N5.
Uniqueness: this compound is unique due to its dual isotopic labeling, which provides more detailed information in research studies compared to compounds labeled with a single isotope. This dual labeling enhances the accuracy and precision of metabolic and biochemical analyses .
特性
分子式 |
C10H13N5O4 |
|---|---|
分子量 |
282.14 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(6-(15N)azanylpurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
InChIキー |
OIRDTQYFTABQOQ-IADJQYSOSA-N |
異性体SMILES |
[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O)[15NH2] |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


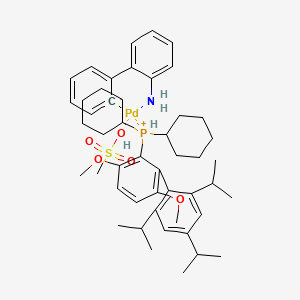

![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12061423.png)




